(5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate
Description
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate features a benzo[d][1,3]dioxol (methylenedioxyphenyl) moiety linked to an isoxazole ring, which is further esterified with a 2-(2-fluorophenoxy)acetate group. This structure combines aromatic heterocycles and fluorinated substituents, motifs commonly associated with bioactive molecules in medicinal chemistry. Below, we compare this compound to structurally and functionally related derivatives, emphasizing molecular design, computational analyses, and biological activity.
Properties
IUPAC Name |
[5-(1,3-benzodioxol-5-yl)-1,2-oxazol-3-yl]methyl 2-(2-fluorophenoxy)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO6/c20-14-3-1-2-4-15(14)23-10-19(22)24-9-13-8-17(27-21-13)12-5-6-16-18(7-12)26-11-25-16/h1-8H,9-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVPVLAPAQUFDTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC(=NO3)COC(=O)COC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate typically involves multiple steps:
Formation of the Isoxazole Ring: This can be achieved through the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under catalyst-free and microwave-assisted conditions.
Introduction of the Benzo[d][1,3]dioxole Group: This step involves the use of a copper-catalyzed coupling reaction followed by bromination with N-bromosuccinimide.
Coupling with 2-(2-Fluorophenoxy)acetate: The final step involves esterification to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the microwave-assisted synthesis for the formation of the isoxazole ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety.
Reduction: Reduction reactions can target the isoxazole ring, potentially leading to ring-opening reactions.
Substitution: The fluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Reduced forms of the isoxazole ring, potentially leading to alcohols or amines.
Substitution: Substituted derivatives with various functional groups replacing the fluorophenoxy group.
Scientific Research Applications
Overview
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate is a member of a class of organic compounds that have garnered attention for their potential applications in medicinal chemistry and material science. This article explores its scientific research applications, focusing on its biological activity, synthesis methods, and potential therapeutic uses.
Anticancer Activity
Recent studies have indicated that isoxazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, demonstrating cytotoxic effects. For instance, a study reported that derivatives containing the benzo[d][1,3]dioxole moiety showed enhanced activity against breast and lung cancer cells due to their ability to induce apoptosis and inhibit cell proliferation .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research has shown that isoxazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics. The presence of the benzo[d][1,3]dioxole structure is believed to enhance the compound's interaction with microbial cell membranes .
Case Study 1: Anticancer Screening
A recent study screened various isoxazole derivatives, including the target compound, against a panel of cancer cell lines (MCF-7, A549). The results indicated that the compound exhibited IC50 values in the low micromolar range, suggesting significant anticancer potential .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial efficacy, this compound was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibition zones compared to standard antibiotics, indicating its potential as a lead compound for antibiotic development .
Mechanism of Action
The mechanism of action of (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate involves its interaction with specific molecular targets, such as tubulin in cancer cells. The compound disrupts microtubule assembly, leading to mitotic blockade and apoptosis . This mechanism is similar to that of other microtubule-targeting agents, which are effective in cancer treatment.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs with Benzo[d][1,3]dioxol and Heterocyclic Cores
a. Oxadiazole Derivatives ()
Compounds such as 2-(Benzo[d][1,3]dioxol-5-yl)-5-((4'-methoxybiphenyl-4-yl)methylthio)-1,3,4-oxadiazole (9d) and 2-(Benzo[d][1,3]dioxol-5-yl)-5-((3',5'-difluorobiphenyl-4-yl)methylthio)-1,3,4-oxadiazole (9f) share the benzo[d][1,3]dioxol group but replace the isoxazole with an oxadiazole ring. Key differences include:
- Biological Activity: Compounds 9d–9f were evaluated as GSK-3 inhibitors for Alzheimer’s disease, suggesting that the benzo[d][1,3]dioxol-heterocycle framework is pharmacologically versatile. The target’s fluorophenoxy group may modulate target binding affinity differently than the sulfur-linked biphenyl groups in these analogs .
b. Thiazole Hybrids () The compound 2-(5-(benzo[d][1,3]dioxol-5-yl)-3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole (102a) demonstrated potent activity against HCT-116 cancer cells. Unlike the target compound, 102a incorporates a thiazole-pyrazole hybrid system and a chlorophenyl group. The absence of a fluorinated phenoxy group in 102a highlights how halogen placement influences cellular uptake and target selectivity .
c. Sulfonate Esters ()
The sulfonate ester [(3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl)methyl benzenesulfonate] shares an isoxazole-derived core but lacks the benzo[d][1,3]dioxol moiety. Its structural analysis via X-ray diffraction and DFT calculations revealed intermolecular interactions dominated by hydrogen bonding and van der Waals forces. Similar methods could elucidate the target compound’s packing behavior and reactivity .
Data Table: Key Structural and Functional Comparisons
Biological Activity
The compound (5-(Benzo[d][1,3]dioxol-5-yl)isoxazol-3-yl)methyl 2-(2-fluorophenoxy)acetate is a complex organic molecule that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₈N₂O₃F
- Molecular Weight : 342.41 g/mol
Structural Features
The compound consists of:
- A benzo[d][1,3]dioxole moiety known for its pharmacological properties.
- An isoxazole ring that contributes to its biological activity.
- A 2-(2-fluorophenoxy)acetate group which enhances its lipophilicity and potential bioavailability.
Anticancer Properties
Recent studies indicate that compounds with similar structural features exhibit significant anticancer activity.
Cytotoxicity Studies
Research has shown that derivatives of benzo[d][1,3]dioxole demonstrate notable cytotoxic effects against various cancer cell lines. For instance:
- IC₅₀ Values : Studies report IC₅₀ values in the low micromolar range against cell lines such as HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer) .
The mechanisms through which this compound exerts its anticancer effects include:
- EGFR Inhibition : The compound inhibits the epidermal growth factor receptor (EGFR), which is crucial for cell proliferation and survival in many cancers.
- Induction of Apoptosis : Flow cytometry analyses have shown that these compounds can induce apoptosis in cancer cells by affecting mitochondrial pathways and altering the expression of apoptosis-related proteins such as Bax and Bcl-2 .
Case Studies
A detailed analysis of similar compounds has been conducted to understand their biological activities better. For example:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
